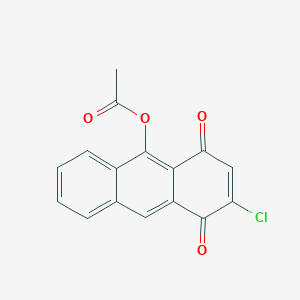
3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate is a chemical compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse biological activities and are commonly found in various natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate typically involves the reaction of 3-chloro-1,4-dioxo-1,4-dihydroanthracene with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
3-Chloro-1,4-dioxo-1,4-dihydroanthracene+Acetic anhydride→3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various substituted anthraquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other quinone derivatives.
科学的研究の応用
3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.
類似化合物との比較
Similar Compounds
1,4-Dioxo-1,4-dihydroanthracene: Lacks the chlorine and acetate groups but shares the core anthraquinone structure.
2-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate: Similar structure with a chlorine atom at a different position.
9,10-Anthraquinone: A simpler anthraquinone derivative without the chlorine and acetate groups.
Uniqueness
3-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate is unique due to the presence of both chlorine and acetate groups, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
579492-01-6 |
|---|---|
分子式 |
C16H9ClO4 |
分子量 |
300.69 g/mol |
IUPAC名 |
(3-chloro-1,4-dioxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C16H9ClO4/c1-8(18)21-16-10-5-3-2-4-9(10)6-11-14(16)13(19)7-12(17)15(11)20/h2-7H,1H3 |
InChIキー |
QVJMVHDSBQTRJH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C(=CC3=CC=CC=C31)C(=O)C(=CC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


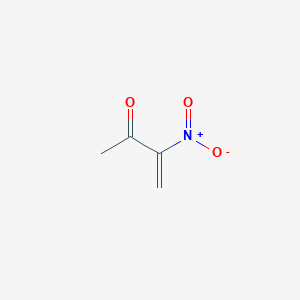
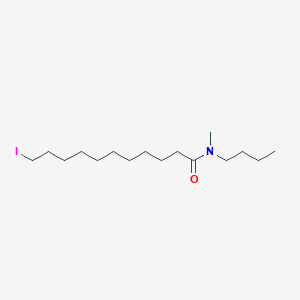
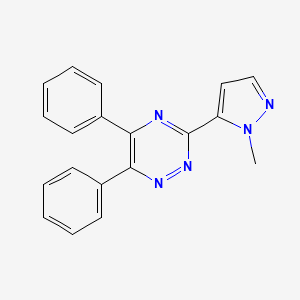
![4-[Bis(4-methylphenyl)phosphoryl]phenol](/img/structure/B12581597.png)
silane](/img/structure/B12581605.png)
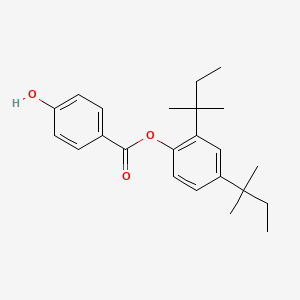
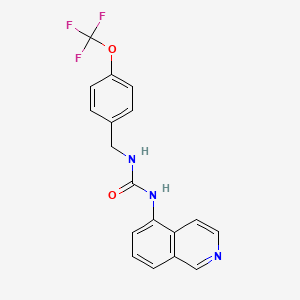
![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)
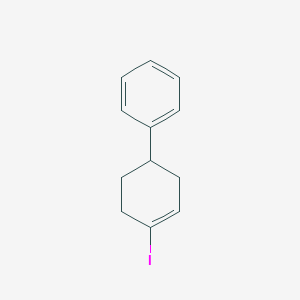

![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
